Product packaging for DIPROPOXY-P-TOLUIDINE(Cat. No.:CAS No. 4977-59-7)

DIPROPOXY-P-TOLUIDINE

Cat. No.: B7823697
CAS No.: 4977-59-7
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms of Dipropoxy-p-toluidine

This compound is identified by several names and chemical identifiers, which are crucial for its classification and use in research and industrial settings. The compound's CAS number is 38668-48-3. lanxess.com

Some of its common synonyms include:

N,N-Bis(2-hydroxypropyl)-p-toluidine alfa-chemical.com

N,N-Diisopropanol-p-toluidine alfa-chemical.com

1,1′-[(4-methylphenyl)imino]bis-2-propanol alfa-chemical.com

Accelerator A chemicalbook.com

Aminol L 200 nbinno.comlanxess.com

DIPPT lanxess.comindiamart.com

Its IUPAC name is 1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol. The molecular formula for this compound is C13H21NO2, and it has a molecular weight of 223.31 g/mol . nbinno.com This aromatic amine is typically a white to pale brown solid or a clear pale yellow to amber viscous liquid. nbinno.com

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
CAS Number 38668-48-3 lanxess.comindiamart.com
Molecular Formula C13H21NO2 nbinno.comlanxess.com
Molecular Weight 223.31 g/mol nbinno.com
IUPAC Name 1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Appearance White to Pale Brown Solid / Clear pale yellow to amber viscous liquid nbinno.com

Contextual Significance in Organic Synthesis and Polymer Chemistry

This compound holds considerable importance in both organic synthesis and polymer chemistry due to its unique molecular structure. nbinno.com Its dual functionality, stemming from its amine and hydroxyl groups, enables it to participate in various chemical reactions, making it a valuable intermediate and additive. nbinno.com

In Polymer Chemistry:

Curing Agent and Accelerator: It is widely used as a curing agent or accelerator for epoxy resins and unsaturated resins. lanxess.comindiamart.comindiamart.com In these applications, it facilitates the cross-linking process during polymerization, which enhances the mechanical properties, thermal stability, and chemical resistance of the final polymer. ontosight.ai For instance, it can be used in heat-curing, chemically resistant enamels for appliances like washing machines. indiamart.com

Chain Extender: In the production of polyurethanes, this compound can act as a chain extender. nbinno.com

Redox Initiation Systems: It can form a redox initiation system with organic peroxides, which is highly active and suitable for the room temperature curing of acrylates and other olefin monomers. sdlookchem.com This makes it a promising polymerization accelerator. sdlookchem.com

Enhanced Polymer Properties: When used in the polymerization of unsaturated resins, it can improve the degree of cross-linking, leading to a network structure that significantly boosts the fastness, toughness, and resistance to shear and impact of the polymer. sdlookchem.com

In Organic Synthesis:

Chemical Intermediate: this compound serves as a versatile intermediate in the synthesis of more complex molecules. ontosight.aimade-in-china.com It is used in the production of specialized bioactive molecules and as a precursor for specialty active pharmaceutical ingredients (APIs). nbinno.com

Reaction Versatility: The compound can undergo various chemical reactions, including oxidation to form quinone derivatives and substitution reactions where the hydroxypropyl groups can be replaced by other functional groups.

The term "Accelerator" in its synonym "Accelerator A" refers to a substance that increases the rate of a chemical reaction. wikipedia.org In industrial contexts, accelerators are used to speed up processes like the vulcanization of rubber or the curing of cements and resins. britannica.comwikipedia.org this compound functions as such an accelerator in polymer systems. sdlookchem.com

Research Trajectories and Emerging Applications of this compound

Current research continues to explore and expand the applications of this compound, building on its established roles in polymer science and organic synthesis.

Emerging Applications:

Biomedical Materials: The compound is being investigated for its potential in biomedical applications. ontosight.ai Its ability to participate in the synthesis of polymeric materials makes it a candidate for creating drug delivery systems and biocompatible hydrogels for tissue engineering. ontosight.ai It has also been used in the polymerization of dental composite resins. sdlookchem.comchemicalbook.com

Advanced Materials: Research is focused on its use in high-performance materials. nbinno.com This includes its role as a primary amine co-initiator in UV-curable systems for printing inks and coatings, and as a photosensitizer component in photoresist formulations. nbinno.com

Adhesives and Sealants: Its application as a component in adhesive and sealant formulations is an area of active use. indiamart.com It is found in products like chemical anchors and industrial floor adhesives. sdlookchem.com Recent patent literature describes its use in synthetic resin fastening systems for chemical anchoring. google.com

Coatings and Construction: this compound is utilized as a curing agent in various coatings and construction materials, such as road marking coatings. sdlookchem.com

Semi-structural and Structural Bonding: Recent patent applications highlight its inclusion in (meth)acrylate monomer compositions used for the repair and bonding of materials in sectors like transportation, marine, electronics, and construction. google.com

The ongoing research into this compound underscores its versatility and potential for innovation in creating new materials and chemical processes with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B7823697 DIPROPOXY-P-TOLUIDINE CAS No. 4977-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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CAS No.

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
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Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Record name 1,1'-(p-tolylimino)dipropan-2-ol
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Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
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Synthetic Methodologies and Reaction Mechanisms of Dipropoxy P Toluidine

Nucleophilic Addition Reactions in Dipropoxy-p-toluidine Synthesis

The core of this compound synthesis lies in the nucleophilic addition reaction between the primary aromatic amine, p-toluidine (B81030), and the epoxide, propylene (B89431) oxide. In this reaction, the nitrogen atom of the p-toluidine acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring and the formation of a new carbon-nitrogen bond.

The reaction of p-toluidine with propylene oxide is a carefully orchestrated process that proceeds through sequential additions of the epoxide to the amine. The stoichiometry of the reactants is a critical factor, with a standard molar ratio of 1:2 for p-toluidine to propylene oxide being essential to achieve the desired di-substituted product, N,N-Bis(2-hydroxypropyl)-p-toluidine.

The formation of this compound occurs in a stepwise manner, involving a primary and a subsequent secondary alkoxylation.

In the initial step, one molecule of propylene oxide reacts with the primary amine group of p-toluidine. The lone pair of electrons on the nitrogen atom of p-toluidine initiates a nucleophilic attack on one of the carbon atoms of the propylene oxide ring. This results in the formation of an intermediate, N-(2-hydroxypropyl)-p-toluidine. This first addition transforms the primary amine into a secondary amine.

Following the primary alkoxylation, the newly formed secondary amine, N-(2-hydroxypropyl)-p-toluidine, then reacts with a second molecule of propylene oxide. The nitrogen atom in this intermediate is still nucleophilic and attacks the epoxide ring of another propylene oxide molecule. This second addition results in the final product, N,N-Bis(2-hydroxypropyl)-p-toluidine, which is a tertiary amine.

The propoxylation of p-toluidine is typically facilitated by the presence of an alkaline catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). These catalysts play a crucial role in enhancing the reaction rate. The mechanism of action for these basic catalysts involves the deprotonation of the amine. By removing a proton from the p-toluidine, the catalyst increases the nucleophilicity of the nitrogen atom, making it a more potent nucleophile to attack the propylene oxide ring. This catalytic cycle allows for the reaction to proceed efficiently under controlled temperature and pressure conditions. The use of such catalysts is a standard practice in the industrial production of polyols from epoxides.

To ensure the synthesis of this compound is reproducible with high yield and purity, strict control over reaction conditions is imperative. Key parameters include temperature, pressure, and the molar ratio of reactants. The reaction is exothermic, and therefore, effective temperature management is critical to prevent runaway reactions and the formation of undesirable byproducts. A typical temperature range for this synthesis is maintained between 60°C and 80°C. Exceeding this range can lead to the polymerization of propylene oxide, forming polypropylene (B1209903) glycol, which complicates the purification process. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also a common practice to prevent oxidation of the p-toluidine.

Below is an interactive table summarizing the key reaction conditions for the synthesis of this compound:

ParameterValuePurpose
Reactant Molar Ratio (p-Toluidine:Propylene Oxide) 1:2Ensures complete di-substitution on the amine nitrogen.
Reaction Temperature 60 - 80 °COptimizes the rate of nucleophilic addition while minimizing side reactions like propylene oxide polymerization.
Catalyst Alkaline (e.g., NaOH, KOH)Increases the nucleophilicity of p-toluidine, thereby accelerating the reaction rate.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of the aromatic amine starting material.
Reaction Time 6 - 8 hoursAllows for the completion of both primary and secondary alkoxylation steps.

Controlled Reaction Conditions for Reproducibility

Temperature and Time Parameters

The synthesis of this compound is highly sensitive to thermal conditions. The reaction is typically conducted within a controlled temperature range to ensure optimal reaction rates while minimizing the formation of byproducts. The duration of the reaction is also a critical parameter that is carefully controlled to achieve complete conversion of the reactants.

Standard laboratory and industrial protocols for the synthesis, which involves the reaction of p-toluidine with propylene oxide, specify a temperature range of 60°C to 80°C. This range is optimal for the nucleophilic substitution reaction to proceed efficiently. Exceeding this temperature, particularly going above 80°C, increases the risk of side reactions, such as the polymerization of propylene oxide into polypropylene glycol. The reaction is typically allowed to proceed for 6 to 8 hours to ensure the formation of the desired di-substituted product. Adherence to these parameters is crucial for achieving high reproducibility between batches.

Table 1: Optimal Reaction Parameters
ParameterValueRationale
Temperature60°C - 80°CBalances reaction rate with control over exothermic nature and prevention of side reactions.
Time6 - 8 hoursEnsures sufficient time for the completion of the two-step alkoxylation process.
Molar Ratios of Reactants

The stoichiometry of the reactants is a determining factor in the synthesis of this compound. The reaction proceeds via a sequential, two-step alkoxylation mechanism. The primary amine of p-toluidine first reacts with one molecule of propylene oxide to form the mono-alkoxylated intermediate, N-(2-hydroxypropyl)-p-toluidine. This intermediate then reacts with a second molecule of propylene oxide to yield the final product.

To facilitate this complete di-substitution, a specific molar ratio is essential. Standard synthesis protocols require a 1:2 molar ratio of p-toluidine to propylene oxide. This excess of propylene oxide ensures that there is a sufficient amount of the electrophile to react with both N-H bonds of the primary amine on the p-toluidine molecule, driving the reaction towards the desired N,N-Bis(2-hydroxypropyl)-p-toluidine product.

Table 2: Molar Ratios of Key Reactants
ReactantMolar RatioFunction
p-Toluidine1Primary amine starting material.
Propylene Oxide2Ensures complete secondary alkoxylation to form the di-substituted product.

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process optimization to ensure safety, efficiency, and product consistency. This involves specialized equipment and refined protocols for handling catalysts and ensuring product quality. Production at the ton-scale is supported by custom manufacturing capabilities. coreychem.com

Reactor Design and Scalability

For large-scale production, there is a move to overcome the limitations of traditional batch processing. Advanced methodologies such as continuous flow chemistry, utilizing microreactors or other continuous flow systems, represent a significant step forward. While specific studies on the continuous flow synthesis of this compound are not widely published, this approach is recognized as a key technical capability for producing high-purity chemical intermediates. This method offers advantages in heat management of the exothermic reaction and precise control over reaction parameters, which are crucial for scalability.

Catalyst Recovery and Neutralization Protocols

The synthesis of this compound is significantly accelerated by the use of catalysts.

Catalyst System : Alkaline catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are commonly used to facilitate the ring-opening of the propylene oxide. These catalysts function by increasing the nucleophilicity of the amine.

Concentration : The catalyst concentration is typically maintained in the range of 1-5% by weight relative to the p-toluidine.

Post-Reaction Handling : While the use of these catalysts is well-established, detailed industrial protocols for their recovery and neutralization are not extensively documented in publicly available literature. Generally, in such processes, post-reaction neutralization with an acid would be a standard step, followed by purification methods like vacuum distillation to remove salts and other impurities.

Yield and Purity Metrics in Large-Scale Production

Achieving high yield and purity is a primary goal in industrial chemical production. For this compound, process optimization is key to maximizing these metrics. The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions that can lead to the formation of impurities like polypropylene glycol. The reaction is often conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the p-toluidine, which could otherwise affect the final purity and yield. Following the reaction, purification steps such as vacuum distillation are employed to remove unreacted starting materials and byproducts to achieve the desired purity of the final product. While specific yield percentages for industrial-scale production are not detailed in the available research, the emphasis on standardized protocols and process control indicates that high conversion and purity are expected outcomes.

Advanced Synthetic Approaches and Derivatization

Research into the synthesis of this compound and related compounds is exploring more sustainable and efficient methodologies.

Biocatalytic Routes : An emerging area of interest is the use of biocatalysis. Enzymes such as lipases have been shown to effectively catalyze the addition of amines to epoxides to form the core β-amino alcohol structure of this compound. These enzymatic methods operate under significantly milder conditions, such as lower temperatures and pressures, often in aqueous environments, which presents a more environmentally friendly alternative to traditional chemical synthesis.

Derivatization : The molecular structure of N,N-Bis(2-hydroxypropyl)-p-toluidine, with its two secondary hydroxyl (-OH) groups, allows for further chemical modification. These hydroxyl groups are available for reactions such as esterification. This potential for substitution allows for the synthesis of new derivatives with tailored properties for various applications.

Exploration of Alternative Alkoxylating Agents

The conventional synthesis of this compound involves the dialkoxylation of p-toluidine with propylene oxide. However, the exploration of other epoxides as alkoxylating agents allows for the synthesis of a diverse range of N,N-bis(2-hydroxyalkyl)-p-toluidine analogs with tailored properties. The reaction of p-toluidine with alternative epoxides, such as ethylene (B1197577) oxide and styrene (B11656) oxide, has been investigated, demonstrating the versatility of this synthetic approach.

The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of p-toluidine on the electrophilic carbon of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. This process occurs in a stepwise manner, with the initial formation of a monoalkoxylated intermediate, followed by a second alkoxylation to yield the final N,N-disubstituted product. The regioselectivity of the ring-opening is a critical aspect of the synthesis, particularly with unsymmetrical epoxides. For strong nucleophiles like amines, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Ethylene Oxide: The reaction of p-toluidine with ethylene oxide yields N,N-Bis(2-hydroxyethyl)-p-toluidine. This reaction is typically carried out at elevated temperatures and pressures to ensure the complete formation of the bis-hydroxyethylated product google.com. A molar ratio of at least two moles of ethylene oxide to one mole of p-toluidine is essential to drive the reaction towards the desired product google.com.

Styrene Oxide: The reaction between p-toluidine and styrene oxide presents an interesting case of regioselectivity. The ring-opening can theoretically produce two different isomers. Research has shown that the reaction, when catalyzed by chiral BINOL-derived polyols, proceeds regioselectively to primarily yield 2-phenyl-2-(p-tolylamino)-ethanol researchgate.net. This outcome suggests that the transition state has a significant carbocationic character, which is stabilized by the phenyl ring of the styrene oxide researchgate.net.

Alkoxylating AgentProductKey Reaction AspectsReference
Propylene OxideN,N-Bis(2-hydroxypropyl)-p-toluidineStandard synthesis route.Generic Knowledge
Ethylene OxideN,N-Bis(2-hydroxyethyl)-p-toluidineRequires elevated temperature and pressure. Molar ratio of ethylene oxide to p-toluidine is crucial. google.com
Styrene Oxide2-phenyl-2-(p-tolylamino)-ethanol (major isomer)Regioselective ring-opening. Catalysts can influence the reaction rate and selectivity. researchgate.net

Synthesis of Novel Derivatives through Substitution Reactions

The two secondary hydroxyl groups in the structure of N,N-Bis(2-hydroxypropyl)-p-toluidine are reactive sites that can be functionalized to create a variety of novel derivatives with modified chemical and physical properties. Esterification and etherification are two of the primary substitution reactions that can be employed for this purpose.

Esterification: The hydroxyl groups of this compound can be esterified with various acylating agents, such as acyl chlorides or acid anhydrides, to produce the corresponding diesters. For instance, the reaction with acetic anhydride (B1165640) would yield N,N-Bis(2-acetoxypropyl)-p-toluidine. While specific studies on the esterification of this compound are not extensively documented in the reviewed literature, the general principles of alcohol acylation are well-established and would apply. The reaction of p-toluidine with acetic acid in the presence of a catalyst to form N-(p-tolyl)acetamide demonstrates the feasibility of acylation reactions involving the amino group, suggesting that the hydroxyl groups in this compound would be amenable to similar transformations ijsrst.com.

Etherification: The Williamson ether synthesis provides a viable route for converting the hydroxyl groups of this compound into ether functionalities. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction masterorganicchemistry.comkhanacademy.orgtaylorandfrancis.com. For example, treatment of this compound with sodium hydride followed by reaction with methyl iodide would be expected to yield N,N-Bis(2-methoxypropyl)-p-toluidine. The efficiency of the Williamson ether synthesis is generally highest for primary alkyl halides due to the SN2 nature of the reaction masterorganicchemistry.com.

Reaction TypeReagentsPotential ProductGeneral PrincipleReference
EsterificationAcyl Chloride (e.g., Acetyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride)N,N-Bis(2-acyloxypropyl)-p-toluidineNucleophilic acyl substitution on the hydroxyl groups. ijsrst.com (related acylation)
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I)N,N-Bis(2-alkoxypropyl)-p-toluidineWilliamson Ether Synthesis (SN2 reaction). masterorganicchemistry.comkhanacademy.orgtaylorandfrancis.com

Enantioselective Synthesis of Isomers

This compound possesses two stereocenters, leading to the possibility of three stereoisomers: (R,R), (S,S), and the meso (R,S) compounds. The enantioselective synthesis of the chiral isomers is of significant interest for applications where specific stereochemistry is crucial. The primary strategies for achieving enantioselectivity in the synthesis of this compound and related β-amino alcohols involve the kinetic resolution of racemic epoxides or the asymmetric ring-opening of epoxides using chiral catalysts.

Kinetic Resolution of Racemic Propylene Oxide: Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. In the context of this compound synthesis, this would involve the reaction of p-toluidine with racemic propylene oxide in the presence of a chiral catalyst. One enantiomer of propylene oxide would react faster with the amine, leading to the formation of an enantioenriched N,N-Bis(2-hydroxypropyl)-p-toluidine and leaving behind unreacted, enantioenriched propylene oxide. Chiral (salen)Co(III) complexes have been shown to be effective catalysts for the kinetic resolution of terminal epoxides, including propylene oxide researchgate.netchemrxiv.org.

Asymmetric Ring-Opening of Epoxides: A more direct approach to enantiomerically pure β-amino alcohols is the asymmetric ring-opening (ARO) of epoxides with an amine nucleophile, catalyzed by a chiral Lewis acid. Chiral metal-salen complexes, particularly those of chromium and cobalt, have been extensively studied as catalysts for this transformation. These catalysts can activate the epoxide towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile, leading to a high degree of enantioselectivity. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the metal center(s) of the catalyst.

MethodologyDescriptionKey Catalyst TypeReference
Kinetic ResolutionSeparation of racemic propylene oxide by preferential reaction of one enantiomer with p-toluidine in the presence of a chiral catalyst.Chiral (salen)Co(III) complexes researchgate.netchemrxiv.org
Asymmetric Ring-OpeningDirect synthesis of enantioenriched β-amino alcohols from the reaction of an amine with an epoxide using a chiral catalyst to control the stereochemical outcome.Chiral (salen)Cr(III) and (salen)Co(III) complexesGeneric Knowledge

Chemical Reactivity and Mechanistic Studies of Dipropoxy P Toluidine

Mechanisms of Action in Polymerization

Dipropoxy-p-toluidine, also known as N,N-Bis(2-hydroxypropyl)-p-toluidine, is a tertiary aromatic amine that plays a significant role as a highly effective polymerization accelerator and curing agent in polymer and materials science. Its chemical structure, featuring a sterically shielded nitrogen atom and secondary hydroxyl groups, allows it to participate in various polymerization reactions, particularly for epoxy and unsaturated resins. chemondis.com

This compound is widely utilized as a curing agent or accelerator for epoxy resins. specialchem.comlanxess.comguidechem.comlanxess.com The curing of epoxy resins involves the transformation of a liquid or thermoplastic material into a hard, thermoset solid through the creation of a cross-linked network. guidechem.comgoogle.com Accelerators like this compound are crucial for controlling the rate of this transformation, often enabling curing to occur at lower temperatures or in shorter times than would otherwise be possible. polymerinnovationblog.com The nitrogen atom in the molecule is key to its function in these systems. chemondis.com

FeatureDescription
Compound Role Curing Agent / Accelerator specialchem.comlanxess.com
Resin System Epoxy Resins guidechem.comlanxess.com
Mechanism Catalyzes epoxy ring-opening guidechem.compolymerinnovationblog.com
Result Formation of a cross-linked thermoset solid guidechem.comgoogle.com
PropertyGeneral Impact of Accelerators/Modifiers
Mechanical Strength Generally enhanced due to robust cross-linking mdpi.com
Toughness Can be significantly improved mdpi.comsdlookchem.com
Thermal Stability (Tg) May see a moderate reduction depending on the system researchgate.netmdpi.com
Processing Facilitates curing at lower temperatures and faster rates polymerinnovationblog.com

This compound is a key component in redox initiation systems, particularly when paired with organic peroxides like benzoyl peroxide (BPO). sdlookchem.com A redox initiation system consists of an oxidizing agent and a reducing agent that react to produce free radicals, which then initiate polymerization. dntb.gov.uarsc.orgnih.gov In this system, the tertiary amine (this compound) acts as the reducing agent (electron donor), while the peroxide is the oxidizing agent. rsc.org This interaction allows for the rapid generation of radicals at ambient temperatures, enabling the curing of various monomers without the need for thermal or light activation. sdlookchem.comnih.gov This capability is especially valuable for curing acrylates and other olefin monomers at room temperature. sdlookchem.com

ComponentRole in Redox SystemExample
This compound Reducing Agent (Accelerator) rsc.orgN/A
Organic Peroxide Oxidizing Agent (Initiator) rsc.orgBenzoyl Peroxide (BPO)
Outcome Generation of free radicals at room temperature sdlookchem.comnih.govN/A
Application Curing of acrylates and other olefin monomers sdlookchem.comN/A

Beyond epoxy resins, this compound also serves as an effective accelerator in the polymerization of unsaturated resins. sdlookchem.comgoogle.com Unsaturated polyester (B1180765) resins, often mixed with a reactive monomer like styrene (B11656), are cured through free-radical polymerization to form a rigid, cross-linked structure. google.com Tertiary aromatic amines are widely used as accelerators or promoters in these systems, working in conjunction with peroxide initiators to control the curing reaction. google.com

In the context of unsaturated resins, this compound plays a crucial role in improving the final polymer structure. It enhances the degree of cross-linking, which leads to the formation of a more robust network structure. sdlookchem.com This improved network directly translates to enhanced material properties, such as increased fastness and toughness. sdlookchem.com The resulting cured resin exhibits a greater ability to resist shearing and impact forces, making it suitable for demanding applications. sdlookchem.com

Effect of this compoundConsequence on Unsaturated Resin
Enhanced degree of cross-linking sdlookchem.comFormation of a robust network structure sdlookchem.com
Improved network structure sdlookchem.comGreatly enhanced fastness and toughness sdlookchem.com
Increased toughness sdlookchem.comEnhanced ability to resist shearing and impact sdlookchem.com

Role in Unsaturated Resin Polymerization

Improvement of Fastness, Toughness, Shearing, and Impact Resistance

This compound, also known as N,N-bis(2-hydroxypropyl)-p-toluidine, plays a significant role as an accelerator in the polymerization of unsaturated resins. Its incorporation into polymer matrices leads to a notable enhancement of their mechanical properties. The mechanism behind this improvement lies in its ability to increase the degree of cross-linking within the polymer. This enhanced cross-linking forms a more robust and intricate network structure.

The formation of this dense network structure is directly responsible for a significant improvement in the material's fastness and toughness. Furthermore, this structural reinforcement enhances the polymer's ability to withstand mechanical stresses, leading to improved shearing and impact resistance coreychem.comcoreychem.com. This makes this compound a valuable additive in applications where durable and resilient polymer materials are required.

Table 1: Impact of this compound on Polymer Mechanical Properties

Mechanical Property Effect of this compound Addition Underlying Mechanism
Fastness Increased Enhanced cross-linking and network structure formation
Toughness Significantly Improved Denser polymer network due to increased cross-linking
Shearing Resistance Enhanced More robust network structure withstands shear forces
Impact Resistance Improved Increased cross-linking allows for better energy dissipation

Accelerator in Dental Composite Resins

This compound is utilized as a polymerization accelerator in the formulation of dental composite resins chemicalbook.comlookchem.com. In this application, it works in conjunction with an initiator, typically a peroxide like benzoyl peroxide (BPO), to form a redox initiator system. This system is crucial for the free radical polymerization of the methacrylate (B99206) monomers that constitute the resin matrix.

The primary advantage of using this compound in dental composites is its ability to facilitate the curing process at ambient temperatures. The redox reaction between the amine and the peroxide generates free radicals, which initiate the polymerization cascade of the resin monomers. This process allows for the timely hardening of the composite material upon application, a critical requirement in clinical dental procedures. The use of such accelerators is essential for achieving a high degree of conversion of the monomer units into a durable and stable polymer network, which is vital for the longevity and performance of dental restorations.

Oxidation-Reduction Reactions

Formation of Quinone Derivatives through Oxidation

While specific studies on the direct oxidation of this compound are not extensively detailed in the available literature, the oxidation of structurally similar N,N-dialkylated-p-toluidine derivatives provides insights into potential reaction pathways. For instance, the oxidation of N,N-dimethyl-p-toluidine has been shown to yield 4-methyl-1,2-benzoquinone (B1207301) as a primary product. This reaction proceeds through the formation of an intermediate complex with the oxidizing agent.

It is plausible that this compound would undergo a similar transformation. The tertiary amine group attached to the p-toluidine (B81030) core is susceptible to oxidation. The reaction would likely involve an initial electron transfer from the nitrogen atom, leading to the formation of a radical cation. Subsequent steps could involve the loss of the hydroxypropyl groups and further oxidation of the aromatic ring to form a quinone derivative. The specific reaction conditions and the nature of the oxidizing agent would significantly influence the final products and the efficiency of the conversion.

Reduction to Secondary Amines or Alcohols

The reduction of this compound can theoretically proceed via two main pathways: reduction of the aromatic system or cleavage of the N-alkyl bonds to yield a secondary amine. The reduction of the aromatic ring of a toluidine derivative would require harsh conditions, such as high-pressure hydrogenation with a metal catalyst, and is not a commonly reported reaction for this class of compounds under normal laboratory conditions.

A more feasible reduction pathway involves the cleavage of the N-C bonds of the hydroxypropyl groups. This would result in the formation of p-toluidine and propan-2-ol. However, the direct reduction of the tertiary amine to a secondary amine is also a possibility, though it would likely require specific reagents that can selectively cleave one of the N-alkyl bonds. Enzymatic degradation of N,N-bis(2-hydroxypropyl)-p-toluidine has been observed to proceed via N-dealkylation, suggesting that biocatalytic approaches could be employed to achieve this transformation .

Substitution Reactions of Hydroxypropyl Groups

The hydroxypropyl groups of this compound contain secondary alcohol functionalities, which are amenable to a variety of substitution reactions. The hydroxyl group (-OH) itself is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group.

One common strategy is the protonation of the hydroxyl group in the presence of a strong acid, forming a good leaving group (H₂O). This allows for subsequent attack by a nucleophile. For primary and secondary alcohols, this typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbon is chiral.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, and their displacement by a nucleophile readily occurs. Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide, respectively chemistrysteps.com. These reactions provide a pathway to functionalize the hydroxypropyl side chains of this compound, allowing for the synthesis of a variety of derivatives with tailored properties.

Interaction with Other Chemical Systems

This compound is a key component in redox initiator systems, particularly in conjunction with diacyl peroxides such as benzoyl peroxide (BPO). This interaction is fundamental to its role as a polymerization accelerator. The tertiary amine of this compound acts as a reducing agent, while the peroxide serves as the oxidizing agent.

The reaction between the amine and the peroxide is a redox process that generates free radicals. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond of the peroxide, leading to its cleavage. This results in the formation of a benzoyloxy radical and a cation radical of the amine. These highly reactive radical species then initiate the free-radical polymerization of monomers, such as those found in unsaturated polyester resins and dental composites. The efficiency of this redox couple in generating radicals at ambient temperatures makes it a widely used system for cold-curing applications google.com.

Corrosion Inhibition Mechanisms

This compound functions as an effective corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its inhibitory action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The mechanism of this process involves a combination of physical and chemical adsorption phenomena.

The this compound molecule possesses several features that contribute to its efficacy as a corrosion inhibitor. The nitrogen atom of the tertiary amine group has a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms. Additionally, the aromatic ring provides a source of π-electrons that can interact with the metal surface. The presence of hydroxyl groups in the propoxy chains can also participate in the adsorption process through hydrogen bonding with the metal surface or with already adsorbed water molecules.

The adsorption of this compound on a metal surface can be described by various adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. The Langmuir, Temkin, and Freundlich isotherms are commonly used to model the adsorption behavior of organic corrosion inhibitors.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules.

Temkin Isotherm: This model takes into account the interactions between the adsorbed molecules and the heterogeneity of the metal surface.

Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.

The effectiveness of a corrosion inhibitor is often quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Quantum chemical calculations, based on Density Functional Theory (DFT), are also employed to correlate the molecular structure of the inhibitor with its performance. These calculations can provide insights into parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ), which are indicative of the inhibitor's adsorption capabilities and reactivity.

Table 1: Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
015.2--
0.00017.650.00.50
0.00053.875.00.75
0.0011.987.50.88
0.0050.9593.80.94
0.010.6196.00.96

Table 2: Hypothetical Adsorption Isotherm Parameters for this compound

Adsorption IsothermR² valueAdsorption Equilibrium Constant (Kads)
Langmuir0.9981.5 x 10⁴ L/mol
Temkin0.975-
Freundlich0.962-

Table 3: Hypothetical Quantum Chemical Parameters for this compound

ParameterValue
EHOMO (eV)-5.85
ELUMO (eV)-1.23
Energy Gap (ΔE) (eV)4.62
Dipole Moment (μ) (Debye)2.15

Reactions in Color-Developing Compositions

This compound serves as a key intermediate in the synthesis of various dyes, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. The color of these dyes is a result of the extended conjugated system of π-electrons, which absorbs light in the visible region of the electromagnetic spectrum.

The synthesis of azo dyes typically involves a two-step process: diazotization and azo coupling. In the first step, a primary aromatic amine is treated with a source of nitrous acid (usually sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. In the second step, the diazonium salt, which acts as an electrophile, is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine.

This compound, being a tertiary aromatic amine, functions as an excellent coupling component. The electron-donating nature of the dialkoxyamino group activates the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion. The coupling reaction typically occurs at the position para to the activating group. Since the para position in this compound is occupied by the methyl group, the coupling reaction occurs at one of the ortho positions.

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (where Ar is an aromatic group and X is an anion)

Azo Coupling: Ar-N₂⁺X⁻ + C₁₃H₂₁NO₂ → Ar-N=N-C₁₃H₂₀NO₂ + HX (this compound)

The specific color of the resulting azo dye is influenced by the nature of the aromatic groups (Ar and the this compound moiety) and the presence of other substituents on the aromatic rings. The absorption maximum (λmax) of the dye in the UV-Visible spectrum is a key characteristic that determines its color. The molar absorptivity (ε) at this wavelength is a measure of the intensity of the color.

Table 4: Hypothetical Properties of Azo Dyes Derived from this compound

Diazonium Salt Precursor (Ar-NH₂)Resulting Dye Colorλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
AnilineYellow41025,000
p-NitroanilineOrange48035,000
2,4-DichloroanilineRed52042,000
4-Amino-3-nitrotolueneMagenta55050,000

Advanced Analytical and Characterization Techniques for Dipropoxy P Toluidine

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of Dipropoxy-p-toluidine and for separating it from starting materials, byproducts, and various isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of this compound. Reversed-Phase HPLC (RP-HPLC) is commonly employed for this purpose. This technique is crucial for separating the final product from structurally similar isomers, which can be challenging due to their comparable chemical properties. helixchrom.com The separation of toluidine isomers, for example, is well-documented and relies on subtle differences in their polarity and interaction with the stationary phase. helixchrom.comsielc.comnacalai.com

Table 2: Typical HPLC Parameters for Purity Analysis of this compound
ParameterConditionPurpose
TechniqueReversed-Phase HPLC (RP-HPLC)Purity assessment and quantification of impurities
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
DetectorUV at 254 nm

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the high-resolution separation and definitive identification of volatile components that may be present in a sample of this compound. Due to the polar nature and relatively low volatility of the this compound molecule, a derivatization step may be required to convert the hydroxyl groups into less polar, more volatile ethers or esters. This prevents thermal degradation in the GC inlet and column, ensuring accurate analysis. The technique is highly sensitive for detecting trace impurities such as residual solvents or starting materials from the synthesis process. mdpi.commdpi.com

Chiral Stationary Phases for Enantiomer Resolution

The structure of N,N-Bis(2-hydroxypropyl)-p-toluidine contains two chiral centers, meaning it can exist as multiple stereoisomers. mdpi.com The resolution of these enantiomers is achievable using HPLC with a chiral stationary phase (CSP). khanacademy.orgunife.it CSPs create a chiral environment that allows for differential interaction with each enantiomer. mdpi.comkhanacademy.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.govsemanticscholar.org The separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times and enabling their separation and quantification. nih.gov

Crystallographic Analysis

X-ray Diffraction (XRD) for Crystal Structure Determination

For this compound that exists as a crystalline solid, single-crystal X-ray Diffraction (XRD) is the definitive method for determining its precise three-dimensional atomic arrangement. This technique provides exact measurements of bond lengths, bond angles, and torsional angles within the molecule. nih.gov An XRD analysis would confirm the specific conformation of the molecule in the crystal lattice, including the orientation of the hydroxypropyl side chains relative to the p-toluidine (B81030) ring. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the crystal packing.

Analysis of Intermolecular Interactions (e.g., CH/π Hydrogen Bonds)

In the solid state and in solution, the spatial arrangement and physical properties of this compound are influenced by a network of intermolecular interactions. Beyond classical hydrogen bonding involving the hydroxyl groups of the propoxy chains, weaker yet significant interactions such as CH/π hydrogen bonds play a crucial role in the molecule's supramolecular assembly. These interactions occur between the electron-rich π-system of the p-toluidine aromatic ring and C-H bonds from the N,N-dipropoxy substituents of neighboring molecules.

Advanced analytical techniques are indispensable for the detailed characterization of these subtle intermolecular forces. A combination of single-crystal X-ray diffraction, spectroscopic methods, and computational modeling provides a comprehensive understanding of the CH/π hydrogen bonds in this compound and related structures.

Single-Crystal X-ray Diffraction and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. This technique allows for the direct observation of intermolecular contacts, including the distances and angles characteristic of CH/π interactions.

To quantitatively analyze these interactions, Hirshfeld surface analysis is a powerful tool. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to visualize and quantify intermolecular contacts. Red spots on the dnorm map indicate close contacts with distances shorter than the van der Waals radii, which are indicative of significant intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related N,N-dialkylated p-toluidine derivatives provides insight into the expected findings. The table below illustrates the kind of data that would be obtained from a Hirshfeld surface analysis.

Table 1: Representative Hirshfeld Surface Analysis Data for a Substituted Toluidine Derivative

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~45-55%Represents the most abundant contacts, typical for organic molecules.
C···H/H···C~20-30%Indicative of C-H···π interactions, a significant contributor to crystal packing.
O···H/H···O~10-15%Corresponds to classical hydrogen bonding involving the hydroxyl groups.
Other (C···C, N···H, etc.)~5-10%Minor contributions from other van der Waals contacts.

Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide indirect evidence for the presence of CH/π hydrogen bonds.

NMR Spectroscopy: The formation of a CH/π bond can lead to a noticeable change in the chemical shift of the proton involved in the interaction. Typically, the proton of the C-H group acting as the donor will experience an upfield shift (to a lower ppm value) due to the magnetic anisotropy of the aromatic ring. In the case of this compound, this would be observed for the protons on the propyl chains that are in close proximity to the aromatic ring of an adjacent molecule.

IR Spectroscopy: The stretching frequency of a C-H bond involved in a CH/π interaction may show a slight red-shift (shift to lower wavenumber) and a change in intensity, although these changes are often subtle and can be difficult to distinguish from other effects.

Computational Modeling

In the absence of experimental crystal structures or to further investigate the nature and energetics of these interactions, computational chemistry offers powerful tools. Density Functional Theory (DFT) calculations can be used to optimize the geometry of molecular clusters of this compound and to calculate the interaction energies of different intermolecular arrangements.

Theoretical calculations can provide quantitative data on the strength of CH/π bonds, which are typically in the range of 0.5 to 2.5 kcal/mol. These calculations can also determine the key geometric parameters, such as the distance between the C-H proton and the centroid of the aromatic ring, and the angle of the C-H bond relative to the plane of the ring.

The table below presents hypothetical data from a computational study on a dimer of a this compound-like molecule, illustrating the typical parameters of a CH/π interaction.

Table 2: Theoretical Parameters for a CH/π Interaction in a Model Toluidine Derivative Dimer

ParameterCalculated ValueSignificance
Interaction Energy (kcal/mol)-1.85Quantifies the strength of the attractive force.
H···π Centroid Distance (Å)2.65The distance between the hydrogen atom and the center of the aromatic ring.
C-H···π Angle (°)145The angle of approach of the C-H bond to the π-system.
Calculated NMR Shift (Δδ ppm)-0.25Predicted upfield shift for the proton involved in the CH/π bond.

Computational Chemistry and Theoretical Studies of Dipropoxy P Toluidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are instrumental in predicting reactivity and elucidating reaction pathways.

DFT can be used to calculate a range of electronic properties, including molecular orbital energies, atomic charge distributions, and dipole moments, which are essential for analyzing structure-activity relationships. mdpi.com The accuracy of these calculations relies on the appropriate selection of functionals and basis sets, which are mathematical functions used to describe the distribution of electrons in the molecule. mdpi.com

The synthesis of Dipropoxy-p-toluidine from p-toluidine (B81030) and propylene (B89431) oxide occurs via a two-step nucleophilic addition reaction. The process involves an initial primary alkoxylation to form an N-(2-hydroxypropyl)-p-toluidine intermediate, followed by a secondary alkoxylation to yield the final N,N-Bis(2-hydroxypropyl)-p-toluidine product.

Molecular reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests a molecule is more polarizable and reactive, whereas a larger gap indicates higher stability. mdpi.commdpi.com From EHOMO and ELUMO, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), which help predict how the molecule will interact with other species. researchgate.netmdpi.com

Table 1: Illustrative Molecular Reactivity Descriptors for this compound This table presents representative values that would be obtained from DFT calculations to illustrate the concept.

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.95
LUMO EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO5.70
Electronegativityχ-(EHOMO + ELUMO)/24.10
Chemical Hardnessη(ELUMO - EHOMO)/22.85
Chemical Potentialµ(EHOMO + ELUMO)/2-4.10
Global Electrophilicityωµ²/2η2.95

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed, atomic-level insights into thermodynamic and transport processes that may not be easily accessible through experiments. mdpi.com For this compound, MD simulations could be applied to investigate its behavior in different environments, such as in solution or within a polymer matrix, which is relevant to its application as a curing agent. guidechem.com

By simulating the interactions between this compound and surrounding molecules, MD can be used to analyze properties such as its conformational flexibility, diffusion characteristics, and the formation of intermolecular interactions like hydrogen bonds. Key metrics often analyzed in MD simulations include the root mean square deviation (RMSD), radius of gyration (RG), and radial distribution functions (RDF) to understand the structural stability and local environment of the molecule. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other macromolecule. ijper.org This method is widely used in drug discovery and materials science to understand intermolecular interactions. nih.gov

While this compound is primarily known for industrial applications like polymer synthesis, its use in products such as dental composite resins means it can come into contact with biological systems. lanxess.comchemicalbook.com Molecular docking could be employed to study the potential interactions between this compound and biological macromolecules, such as enzymes in the human body. Such studies would involve generating a 3D model of the this compound molecule and "docking" it into the active site of a target protein. ijper.org The results, often expressed as a docking score, would indicate the strength of the binding and identify key interactions, such as hydrogen bonds and hydrophobic contacts, providing insights into its potential biological activity or biocompatibility. ijper.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological or chemical activity. mdpi.com By systematically modifying parts of a molecule and observing the resulting changes in its functional properties, SAR helps in the design of new molecules with enhanced or specific activities. nih.gov

For this compound, an SAR study could be designed to optimize its performance in its primary application, such as a curing agent for epoxy resins. guidechem.com This would involve synthesizing a series of analogues with specific structural modifications. For example:

Altering the N-alkyl chains: The length or branching of the propoxy groups could be changed (e.g., replacing them with ethoxy or butoxy groups) to study the effect on curing kinetics and the physical properties of the resulting polymer.

Substituting the aromatic ring: Different functional groups (e.g., electron-donating or electron-withdrawing groups) could be added to the toluidine ring to modulate the nucleophilicity of the nitrogen atom and, consequently, its reactivity. mdpi.com

The activity of each analogue would then be measured experimentally. By correlating the structural changes with the observed activity, a predictive SAR model could be developed to guide the design of more effective curing agents. nih.gov

Conformational Analysis and Energy Calculations

Computational methods are invaluable for understanding the three-dimensional structure and energetic landscape of molecules like this compound. Conformational analysis helps in identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. Such studies are typically performed using molecular mechanics or quantum chemical methods like Density Functional Theory (DFT).

While specific studies on this compound are not available, a theoretical investigation would likely involve:

Identification of Rotatable Bonds: The key rotatable bonds in this compound are the C-N bonds connecting the propyl groups to the aromatic amine and the C-C bonds within the propoxy chains.

Potential Energy Surface Scan: A systematic rotation around these bonds would be performed to map the potential energy surface and identify local and global energy minima, which correspond to stable conformers.

Geometry Optimization: The geometries of the identified conformers would be fully optimized to determine their precise bond lengths, bond angles, and dihedral angles.

Energy Calculations: Single-point energy calculations would be carried out to determine the relative energies of the different conformers, allowing for the prediction of their population distribution at a given temperature.

Without dedicated research, it is not possible to provide specific data tables on the conformational analysis and energy calculations for this compound.

Applications of Dipropoxy P Toluidine in Specialized Research Fields

Materials Science and Engineering

In the realm of materials science, Dipropoxy-p-toluidine is a key component in the formulation and curing of various polymer systems. It contributes to the development of advanced materials with tailored properties for demanding applications.

Advanced Polymer Formulations

This compound is widely recognized as a highly effective polymerization accelerator and curing agent in the field of polymer chemistry . It is integral to redox initiation systems, which allow for the curing of various resins at ambient temperatures sdlookchem.com.

This compound serves as a curing agent and polymer auxiliary in epoxy resin systems lanxess.comlanxess.com. Epoxy resins are thermosetting polymers that form a rigid, three-dimensional network upon curing. The curing process is a critical step that determines the final mechanical and chemical properties of the material nih.gov.

As a tertiary amine, this compound can act as a catalytic curing agent. The mechanism involves the nucleophilic nitrogen atom of the amine opening the epoxide ring, initiating a chain-reaction polymerization nmt.edu. This process continues until a dense, cross-linked structure with stable ether linkages is formed nmt.edu. The inclusion of this compound facilitates curing, enhancing properties such as cross-linking, toughness, and curing speed . Its use is noted in various applications, including coatings, adhesives, chemical anchors, and industrial flooring sdlookchem.com.

Table 1: Role of this compound in Epoxy Resin Systems

FunctionMechanismResulting PropertiesApplications
Curing Agent / AcceleratorCatalyzes the opening of the epoxy ring, initiating polymerization.Enhanced cross-linking, improved toughness, faster curing speed.Coatings, Adhesives, Chemical Anchors, Industrial Floors.

In the polymerization of unsaturated polyester (B1180765) resins, this compound functions as a potent accelerator sdlookchem.com. These resins are cured through a free-radical polymerization process, typically initiated by an organic peroxide atamankimya.com. At ambient temperatures, the radical formation from the peroxide alone is often too slow for practical applications atamankimya.com.

This compound is used in combination with peroxides to form a redox initiation system, which significantly speeds up the generation of free radicals sdlookchem.com. This acceleration allows for rapid curing at room temperature. Its role is crucial in enhancing the degree of cross-linking within the polymer, forming a robust network structure that greatly improves the fastness, toughness, and resistance to shear and impact of the final product sdlookchem.com.

Table 2: Impact of this compound on Unsaturated Polyester Resins

ParameterEffect of this compoundReference
Curing TimeAccelerates curing at ambient temperatures sdlookchem.com
Cross-linkingEnhances the degree of cross-linking sdlookchem.com
Mechanical PropertiesIncreases fastness and toughness sdlookchem.com
Impact ResistanceImproves resistance to shearing and impact sdlookchem.com

This compound is utilized as an accelerator in the polymerization of dental composite resins sdlookchem.comchemicalbook.com. Dental composites are complex materials composed of a resin matrix, inorganic fillers, and a coupling agent mdpi.comresearchgate.net. The resin matrix consists of methacrylate (B99206) monomers that polymerize to form a solid, durable structure researchgate.netnih.gov.

The polymerization is typically initiated by a photoinitiator/co-initiator system. This compound can act as a co-initiator or accelerator in these systems, particularly in chemically-cured or dual-cured composites sdlookchem.comnih.gov. It works within a redox system, often with an organic peroxide like benzoyl peroxide, to generate the free radicals necessary to start the polymerization chain reaction at room temperature sdlookchem.comresearchgate.net. This controlled, rapid curing is essential for clinical dental procedures nih.gov.

Corrosion Inhibitors

This compound is also identified for its application as a corrosion inhibitor nih.gov. Organic corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal mdpi.commdpi.com.

The mechanism of inhibition for organic compounds containing nitrogen, such as this compound, typically involves adsorption onto the metal surface mdpi.com. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, forming a protective film youtube.com. This film acts as a barrier, isolating the metal from the corrosive environment and blocking the electrochemical reactions (both anodic and cathodic) that cause corrosion mdpi.comyoutube.com. The presence of the aromatic ring and alkyl groups can further enhance the adsorption and effectiveness of the protective layer.

Pharmaceutical and Biomedical Research

In the pharmaceutical sector, this compound serves as a chemical intermediate sdlookchem.comhaihangchem.com. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired final product in a chemical synthesis. Its use in this context means it is a building block in the multi-step synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) atamankimya.comhaihangchem.com. The specific structure of this compound makes it a suitable precursor for certain classes of specialty chemicals and pharmaceutical compounds .

Pharmaceutical Intermediates and Custom Synthesis

This compound, also known as N,N-Bis(2-hydroxypropyl)-p-toluidine, is recognized as a valuable compound in the chemical and pharmaceutical industries. sdlookchem.comechemi.com It serves as a crucial pharmaceutical intermediate, a building block in the synthesis of more complex and specialized bioactive molecules. nbinno.com Its quality and purity are paramount as they directly influence the quality of the final drug product. nbinno.com The compound is available from various chemical suppliers who offer custom synthesis services, allowing for production scales ranging from kilograms to metric tons to suit both pilot and commercial manufacturing needs. coreychem.comlookchem.com

The conventional synthesis of this compound is typically achieved through a nucleophilic addition reaction. This process involves the direct reaction of p-toluidine (B81030) with propylene (B89431) oxide. The mechanism can be understood as a sequential, two-step alkoxylation.

Synthesis Mechanism:

Primary Alkoxylation : The synthesis begins with the nucleophilic attack by the nitrogen atom of p-toluidine on the epoxide ring of a propylene oxide molecule. This attack opens the strained ring, forming the mono-substituted intermediate, N-(2-hydroxypropyl)-p-toluidine.

Secondary Alkoxylation : The secondary amine of this intermediate then reacts with a second molecule of propylene oxide, resulting in the formation of the final product, N,N-Bis(2-hydroxypropyl)-p-toluidine.

To ensure the desired di-substituted product is obtained, a specific 1:2 molar ratio of p-toluidine to propylene oxide is essential.

Table 1: Key Parameters in Conventional Synthesis

ParameterDescriptionSignificanceSource
Reactantsp-Toluidine and Propylene OxidePrimary amine and epoxide required for the nucleophilic addition reaction.
Molar Ratio1:2 (p-Toluidine : Propylene Oxide)Ensures complete secondary alkoxylation to form the final di-substituted product.
TemperatureOptimal range for nucleophilic substitution; must be controlled to avoid oligomerization of propylene oxide.Influences reaction rate, yield, and purity of the final product.

Recent advancements are exploring more sustainable and environmentally friendly biocatalytic methods for synthesizing this compound and related compounds. These approaches utilize enzymes, such as lipases, to catalyze the ring-opening of epoxides with aromatic amines under milder reaction conditions, including lower temperatures and pressures.

Drug Delivery Systems

In biomedical and biotechnical research, the potential of this compound is being explored for its utility in creating advanced drug delivery systems. Its biocompatibility and reactive nature make it a candidate for developing polymeric materials designed for therapeutic applications, including tissue engineering.

Enhancement of Solubility and Bioavailability of Poorly Soluble Drugs

The molecular structure of this compound contains two hydroxyl (-OH) groups. These groups can participate in hydrogen bonding, which is a key mechanism for improving the solubility of poorly soluble drug compounds. While direct studies detailing the use of this compound as a solubilizing agent are not widely available in published literature, its potential to be incorporated into polymeric drug delivery systems suggests a possible role in enhancing drug dispersion and dissolution. The development of polymers from this intermediate could lead to new materials for drug formulation.

Complex Formation with Therapeutic Agents

The formation of complexes between a carrier molecule and a therapeutic agent is a common strategy to improve drug stability and delivery. The nitrogen atom and hydroxyl groups in the this compound structure offer potential sites for non-covalent interactions with drug molecules. Although specific research on complex formation between this compound and therapeutic agents has not been documented, its role as a building block for larger polymer systems is an active area of interest. Such polymers could be designed to encapsulate or form complexes with therapeutic agents, thereby facilitating their delivery.

Bioactive Molecules and Targets

This compound is primarily valued as a precursor or intermediate in the custom synthesis of specialized bioactive molecules. Rather than being a bioactive agent itself, its chemical structure is modified and incorporated into larger molecules designed to interact with biological targets.

Modulation of Enzymatic Activity and Receptor Signaling

Current research does not indicate that this compound is used to directly modulate enzymatic activity or receptor signaling. However, studies have shown that enzymes can interact with this molecule. For instance, research into biocatalytic synthesis pathways has demonstrated that enzymes like lipases can be used to produce related compounds, highlighting the molecule's compatibility with enzymatic systems. Furthermore, other studies have noted that certain enzymes can recognize and modify the N-alkoxy side chains of the molecule, suggesting it can act as a substrate for enzymatic reactions. There is no available evidence of this compound binding to or modulating the signaling of specific cellular receptors.

Table 2: Interaction of this compound with Enzymes

Interaction TypeDescriptionEnzyme Class ExampleSource
Biocatalytic SynthesisEnzymes are used to catalyze the formation of this compound-related structures.Lipases
Enzymatic ModificationThe compound can serve as a substrate for enzymes that modify its chemical structure.Fungal Peroxygenases
Influence on Cellular Processes

There is a lack of specific research in publicly available literature regarding the influence of this compound on cellular processes such as cell signaling or apoptosis for therapeutic or research purposes. Safety data for the compound indicates that it is toxic if swallowed and can cause serious eye irritation, but these findings relate to toxicology rather than controlled biological modulation. guidechem.com

Anticancer Agent Research

There is no direct scientific literature available that evaluates this compound as an anticancer agent. While the parent compound, p-toluidine, serves as a precursor in the synthesis of various chemical structures, some of which may be investigated for therapeutic properties, research specifically focused on the cytotoxic or anticancer effects of this compound has not been identified in public databases. Consequently, no detailed research findings or data tables on its efficacy or mechanism of action in this area can be provided.

Immunoassay Enhancement

Agrochemical Development

In the field of agrochemical development, derivatives of p-toluidine are utilized in the synthesis of some herbicides and pesticides. sinocurechem.comresearchandmarkets.comchemiis.com360iresearch.com This indicates that the broader chemical family to which this compound belongs has relevance in agriculture. However, no studies or reports were found that specifically describe the use, synthesis, or efficacy of this compound as an active ingredient or intermediate in agrochemical products.

Environmental and Safety Considerations in Advanced Research

Toxicological Assessments

Toxicological data is fundamental to evaluating the potential health risks associated with chemical compounds. For Dipropoxy-p-toluidine, assessments have focused on acute exposure routes and the inherent risks associated with its chemical class.

Acute and Dermal Toxicity StudiesStudies have been conducted to determine the acute toxicity of this compound via oral, dermal, and inhalation routes. The compound is classified as Category 2 for acute oral toxicity, indicating it is fatal if swallowedchemicalbook.com. Dermal toxicity is comparatively lower, with studies on rats showing an LD50 value greater than 2,000 mg/kg of body weightchemicalbook.com. Inhalation studies in rats exposed to a saturated atmosphere of the compound resulted in no fatalitieschemicalbook.com. Ingestion may lead to irritation of the digestive tract, while inhalation can cause respiratory tract irritationlookchem.com. The compound is also known to cause serious eye irritation and may cause skin irritation upon contactchemicalbook.comlookchem.com.

Acute Toxicity of this compound

Exposure RouteTest SpeciesValue
OralRat (male/female)LD50: > 25 - < 200 mg/kg bw chemicalbook.com
DermalRat (male/female)LD50: > 2,000 mg/kg bw chemicalbook.com
InhalationRat (male/female)LC0: Saturated atmosphere chemicalbook.com

Hazard Identification and Risk Assessment

Hazard identification involves recognizing the intrinsic properties of a chemical that can cause harm. This compound is identified as being fatal if swallowed, causing serious eye irritation, and being harmful to aquatic life with long-lasting effects chemicalbook.com. It may also cause skin and respiratory irritation lookchem.com. A thorough risk assessment combines this hazard identification with an evaluation of exposure potential in a research setting to implement appropriate control measures. The primary target organs for this compound include the respiratory system, gastrointestinal system, eyes, and skin lookchem.com.

Hazard Classification of this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 2H300: Fatal if swallowed chemicalbook.com
Eye IrritationCategory 2H319: Causes serious eye irritation chemicalbook.com
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects chemicalbook.com

Environmental Fate and Impact

Understanding the environmental behavior of a research chemical is crucial to prevent ecological damage. This compound is classified as harmful to aquatic life with long-lasting effects chemicalbook.com. Discharge into the environment should be avoided chemicalbook.com. Its partition coefficient (log Pow) of 2.1 suggests a potential for bioaccumulation chemicalbook.com. Ecotoxicity studies have provided specific data on its impact on various aquatic organisms chemicalbook.com.

Aquatic Toxicity of this compound chemicalbook.com

OrganismTestDurationValue
Fish (Danio rerio)LC5096 h17 mg/L
Daphnia (Daphnia magna)EC5048 h28.8 mg/L
Algae (Desmodesmus subspicatus)EC5072 h245 mg/L
Microorganisms (Activated Sludge)EC1030 min> 1,995 mg/L

Safe Handling and Storage for Research Integrity

To ensure the safety of laboratory personnel and maintain the integrity of research materials, strict handling and storage protocols are essential.

Engineering Controls : Facilities should be equipped with an eyewash station and a safety shower. Research involving this compound should be conducted in a chemical fume hood or a well-ventilated area to keep airborne concentrations low chemicalbook.comlookchem.com.

Personal Protective Equipment (PPE) : Researchers must wear appropriate PPE, including chemical splash goggles, impervious gloves, and protective clothing to prevent eye and skin exposure chemicalbook.comlookchem.comfishersci.com.

Handling Procedures : Avoid breathing dust, vapor, or mist chemicalbook.comlookchem.com. Do not get the substance in the eyes, on skin, or on clothing lookchem.com. Do not ingest or inhale lookchem.com. After handling, wash hands and any exposed skin thoroughly fishersci.com.

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place chemicalbook.comlookchem.comfishersci.com. The substance should be stored locked up and away from incompatible materials such as acids and strong oxidizing agents chemicalbook.comfishersci.com.

Regulatory Compliance in Research and Development

Adherence to federal, state, and local regulations is mandatory in all research and development activities. This compound is subject to various chemical control and hazard communication laws.

Inventory Status : The compound is listed on the Toxic Substances Control Act (TSCA) inventory in the United States lookchem.com.

Hazard Communication : In the U.S., research laboratories must comply with the OSHA Hazard Communication Standard (29 CFR 1910.1200), which requires that information about chemical hazards is conveyed to employees fishersci.com.

Transportation : For transport, this compound is classified under UN number 2811 as a toxic solid, organic, n.o.s., with a hazard class of 6.1 and belonging to Packing Group III chemicalbook.com.

Disposal : Waste material must be disposed of in accordance with applicable federal, state, and local environmental control regulations. This may involve disposal at a licensed chemical destruction plant or through controlled incineration chemicalbook.com.

Researchers are responsible for staying informed about the specific regulations that govern the procurement, use, storage, and disposal of this compound within their institution and jurisdiction.

Future Research Directions and Unexplored Avenues for Dipropoxy P Toluidine

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of Dipropoxy-p-toluidine typically involves the reaction of p-toluidine (B81030) with propylene (B89431) oxide, often utilizing alkaline catalysts under elevated temperatures and pressures. While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency. mdpi.com

Future research should prioritize the development of novel synthetic pathways that are more sustainable. Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, to catalyze the ring-opening of epoxides with aromatic amines offers a promising green alternative. These enzymatic reactions can proceed under much milder conditions, often in aqueous environments, thereby reducing energy consumption and avoiding the use of harsh chemical catalysts. Research focused on identifying or engineering specific enzymes for the N-alkoxylation of p-toluidine with propylene oxide could lead to a highly efficient and environmentally benign manufacturing process.

Continuous Flow Processing: Shifting from traditional batch synthesis to continuous flow chemistry could offer significant advantages. jddhs.com This approach allows for precise control over reaction parameters such as temperature and stoichiometry, potentially leading to higher yields, improved purity, and enhanced safety. jddhs.com Investigating the kinetics of this compound synthesis in a flow reactor could optimize the process for industrial-scale production.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of green solvents, such as water or ionic liquids, could drastically reduce the environmental impact of the synthesis. mdpi.comrasayanjournal.co.in Research is needed to assess the feasibility and efficiency of these systems for the synthesis of this compound, potentially leading to cleaner production methods. rasayanjournal.co.in

Synthesis ApproachPotential AdvantagesResearch Focus
Biocatalysis Milder reaction conditions, reduced waste, use of renewable catalysts. jddhs.comEnzyme screening and engineering for specific N-alkoxylation.
Continuous Flow Enhanced process control, higher yields, improved safety. jddhs.comKinetic studies and reactor design for continuous production.
Green Solvents Reduced environmental impact, minimized toxic waste. mdpi.comrasayanjournal.co.inFeasibility studies with water, ionic liquids, or solvent-free conditions.

Expanded Applications in Advanced Materials

This compound is well-established as a highly effective polymerization accelerator and curing agent, particularly in redox initiation systems for acrylates and other monomers. sdlookchem.com Its primary applications are in dental composites, coatings, adhesives, and as a chain extender in polyurethanes. sdlookchem.com However, its unique chemical structure suggests potential for use in a wider range of advanced materials.

Unexplored avenues for application include:

High-Performance Polymers: Research into incorporating this compound into the synthesis of high-performance polymers, such as polyimides or advanced epoxy resins, could yield materials with enhanced thermal stability, mechanical strength, and chemical resistance. Its structure may contribute to improved cross-linking density and network formation. sdlookchem.com

Functional Coatings: The development of functional coatings with tailored properties represents a significant growth area. Future studies could explore the use of this compound derivatives to create coatings with specific characteristics, such as anti-corrosion, hydrophobic, or self-healing properties.

Biomedical Materials: While used in dental composites, its potential in other biomedical applications remains largely unexplored. Investigating its use in bone cements, medical-grade adhesives, or as a component in biocompatible polymer scaffolds could open new avenues, provided that thorough biocompatibility and toxicology studies are conducted.

In-depth Mechanistic Elucidation of Biological Interactions

Given its application in dental materials that come into direct contact with the human body, a comprehensive understanding of the biological interactions of this compound is imperative. Concerns regarding the toxicity of amines used in medical and dental applications necessitate a deeper investigation into the mechanisms governing its behavior at the cellular and molecular levels.

Future research should focus on:

Metabolic Pathway Analysis: Elucidating the metabolic fate of the compound if it is absorbed by the body. Identifying potential metabolites and understanding their toxicological profiles is crucial for a complete safety assessment.

Protein and Enzyme Interactions: Investigating the potential for this compound to interact with key biological macromolecules, such as proteins and enzymes. Understanding these interactions can provide insight into potential mechanisms of toxicity or other biological effects.

Development of Structure-Based Design Principles for New Derivatives

The current structure of this compound is optimized for its role as a polymerization accelerator. sdlookchem.com However, by systematically modifying its molecular architecture, it may be possible to develop new derivatives with enhanced performance or novel functionalities. This requires a structure-based design approach, where changes to the molecule are guided by an understanding of how its structure relates to its properties and function.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound derivatives with variations in the alkyl chains, aromatic ring substituents, or hydroxyl groups. Correlating these structural changes with performance metrics (e.g., curing time, polymer properties) will establish clear SARs.

Computational Modeling: Utilizing computational chemistry to model how structural modifications affect the molecule's reactivity, steric hindrance, and interaction with monomers and peroxides. This can help predict the performance of new derivatives before they are synthesized, saving time and resources.

Targeted Property Enhancement: Designing derivatives with specific goals in mind, such as reduced toxicity, improved solubility in green solvents, or enhanced thermal stability for high-temperature applications. For example, modifying the hydroxyl groups could alter the compound's polarity and reactivity.

Design StrategyObjectiveResearch Methodology
SAR Studies Establish relationships between molecular structure and performance.Synthesis and testing of a derivative library.
Computational Modeling Predict the properties of new derivatives.Quantum chemical calculations and molecular dynamics simulations.
Targeted Enhancement Develop derivatives for specific applications.Rational design based on desired properties (e.g., lower toxicity).

Integration with Artificial Intelligence and Machine Learning for Predictive Research

For this compound, future research can leverage AI and ML in several ways:

Predictive Synthesis: Developing ML models trained on reaction data to predict the optimal conditions for synthesizing this compound and its derivatives. azolifesciences.com This can accelerate the optimization of novel green chemistry approaches.

De Novo Design of Derivatives: Employing generative AI models to propose novel chemical structures based on desired property profiles. nih.gov These models can explore a vast chemical space to identify promising new derivatives for specific applications in advanced materials.

Property Prediction: Using ML algorithms to predict the physical, chemical, and biological properties of newly designed derivatives. nih.gov This can significantly reduce the need for extensive experimental testing by prioritizing the most promising candidates for synthesis and evaluation. The development of accurate, human-interpretable machine learning models can augment the creativity and efficiency of chemists in discovering new applications and enhancing chemical processes. azolifesciences.com

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.